molecular formula C22H27N9O7S2 B1257046 cefteram pivoxil

cefteram pivoxil

Cat. No.: B1257046
M. Wt: 593.6 g/mol
InChI Key: UIYAXIPXULMHAI-VCLQDNTDSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

cefteram pivoxil is a complex organic compound that belongs to the class of beta-lactam antibiotics. These compounds are known for their broad-spectrum antibacterial activity and are commonly used in the treatment of various bacterial infections.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cefteram pivoxil typically involves multiple steps, including the formation of the beta-lactam ring, the introduction of the thiazole and tetrazole moieties, and the final coupling reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound.

Chemical Reactions Analysis

Types of Reactions

cefteram pivoxil can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The reaction conditions, such as temperature, pH, and solvent choice, play a crucial role in determining the reaction outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural features and reactivity. Researchers explore its potential as a building block for synthesizing new beta-lactam antibiotics and other bioactive molecules.

Biology

In biology, the compound is investigated for its antibacterial properties. Studies focus on its mechanism of action, spectrum of activity, and potential to overcome antibiotic resistance.

Medicine

In medicine, cefteram pivoxil is used as an antibiotic to treat bacterial infections. Clinical trials and pharmacological studies assess its efficacy, safety, and potential side effects.

Industry

In the pharmaceutical industry, the compound is used in the development and production of antibiotic drugs. Its synthesis and formulation are optimized to ensure high-quality and effective medications.

Mechanism of Action

The compound exerts its antibacterial effects by inhibiting the synthesis of bacterial cell walls. It targets specific enzymes, such as penicillin-binding proteins, which are essential for cell wall formation. By binding to these enzymes, the compound disrupts the cross-linking of peptidoglycan chains, leading to cell lysis and bacterial death.

Comparison with Similar Compounds

Similar Compounds

    Cefotaxime: Another beta-lactam antibiotic with a similar structure and mechanism of action.

    Ceftriaxone: Known for its broad-spectrum activity and long half-life.

    Ceftazidime: Effective against Pseudomonas aeruginosa and other Gram-negative bacteria.

Uniqueness

cefteram pivoxil stands out due to its unique combination of functional groups, which contribute to its potent antibacterial activity and ability to overcome certain types of antibiotic resistance.

Properties

Molecular Formula

C22H27N9O7S2

Molecular Weight

593.6 g/mol

IUPAC Name

2,2-dimethylpropanoyloxymethyl (6R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(5-methyltetrazol-2-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

InChI

InChI=1S/C22H27N9O7S2/c1-10-26-29-30(27-10)6-11-7-39-18-14(25-16(32)13(28-36-5)12-8-40-21(23)24-12)17(33)31(18)15(11)19(34)37-9-38-20(35)22(2,3)4/h8,14,18H,6-7,9H2,1-5H3,(H2,23,24)(H,25,32)/b28-13+/t14?,18-/m1/s1

InChI Key

UIYAXIPXULMHAI-VCLQDNTDSA-N

Isomeric SMILES

CC1=NN(N=N1)CC2=C(N3[C@@H](C(C3=O)NC(=O)/C(=N/OC)/C4=CSC(=N4)N)SC2)C(=O)OCOC(=O)C(C)(C)C

SMILES

CC1=NN(N=N1)CC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)OCOC(=O)C(C)(C)C

Canonical SMILES

CC1=NN(N=N1)CC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)OCOC(=O)C(C)(C)C

Synonyms

cefteram pivoxil
Ro 19-5248
Ro-19-5248
T 2588
T-2588
Tomiron

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
cefteram pivoxil
Reactant of Route 2
Reactant of Route 2
cefteram pivoxil
Reactant of Route 3
Reactant of Route 3
cefteram pivoxil
Reactant of Route 4
Reactant of Route 4
cefteram pivoxil
Reactant of Route 5
cefteram pivoxil
Reactant of Route 6
cefteram pivoxil

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.